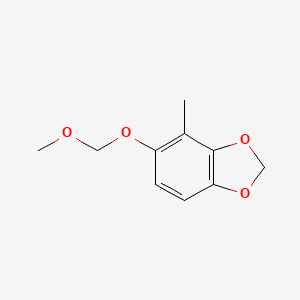
1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- is a chemical compound with a unique structure that includes an azido group and an indenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- typically involves the azidation of a precursor compound. One common method is the reaction of 1H-Inden-2-ol with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the hazardous azido group safely .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The indenol moiety can undergo oxidation to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogen Gas and Catalysts: Used for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Amines: From reduction of the azido group.
Ketones/Aldehydes: From oxidation of the indenol moiety.
Wissenschaftliche Forschungsanwendungen
1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of azido group reactivity and its interactions with biological molecules
Wirkmechanismus
The mechanism of action of 1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- involves the reactivity of the azido group, which can participate in click chemistry reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including bioconjugation and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2R)-: A stereoisomer with different spatial arrangement of atoms.
1H-Inden-1-ol, 2,3-dihydro-: Lacks the azido group, making it less reactive in certain applications
Uniqueness
1H-Inden-2-ol, 1-azido-2,3-dihydro-, (1R,2S)- is unique due to its specific stereochemistry and the presence of the azido group, which imparts distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
180980-17-0 |
|---|---|
Molekularformel |
C9H9N3O |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
(1R,2S)-1-azido-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H9N3O/c10-12-11-9-7-4-2-1-3-6(7)5-8(9)13/h1-4,8-9,13H,5H2/t8-,9+/m0/s1 |
InChI-Schlüssel |
GGUSIXKVMSRGIH-DTWKUNHWSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)N=[N+]=[N-])O |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)N=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



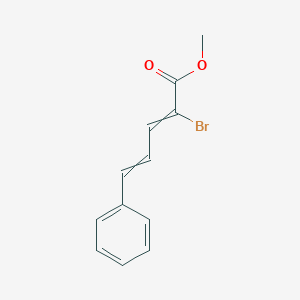
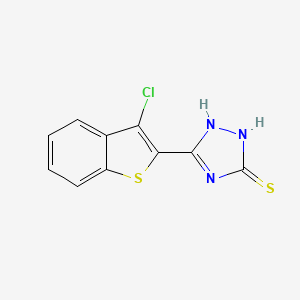

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)
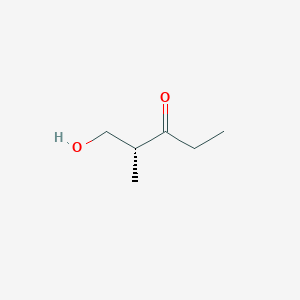
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)
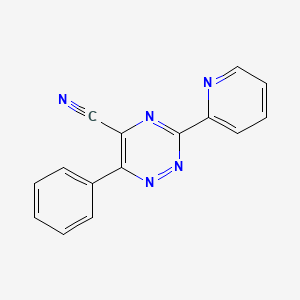
![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
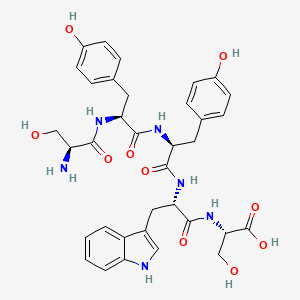
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
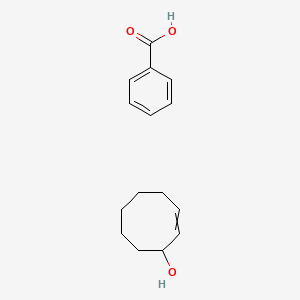
![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
